Pristanic acid

Catalog No.
S578212
CAS No.
1189-37-3
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristanic acid

CAS Number

1189-37-3

Product Name

Pristanic acid

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Synonyms

pristanic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Pristanic Acid (C19H38O2) is a branched-chain fatty acid found naturally in various sources, including dairy products, meat, and fish . While its specific biological function remains under investigation, research explores its potential applications in various scientific fields, primarily focusing on its role as a biomarker and its potential therapeutic implications.

Biomarker for X-Adrenoleukodystrophy (X-ALD)

One of the most established applications of Pristanic Acid lies in its use as a biomarker for X-Adrenoleukodystrophy (X-ALD) . X-ALD is a rare, inherited genetic disorder affecting the nervous system and adrenal glands. It is caused by mutations in the ABCD1 gene, leading to the accumulation of very-long-chain fatty acids (VLCFAs) in the body, including Pristanic Acid.

Elevated levels of Pristanic Acid in blood plasma serve as a diagnostic indicator for X-ALD, allowing for early detection and intervention . This is crucial as early diagnosis and treatment can significantly improve patient outcomes.

Potential Therapeutic Applications

Emerging research explores the potential therapeutic applications of Pristanic Acid. While still in the early stages, studies suggest various possibilities:

  • Anti-cancer properties: Studies indicate that Pristanic Acid might possess anti-cancer properties by influencing cell proliferation, differentiation, and apoptosis (programmed cell death) in cancer cells . Further research is needed to validate these findings and understand the underlying mechanisms.
  • Anti-inflammatory effects: Pristanic Acid may exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis . However, more research is required to confirm these effects and elucidate their mechanism of action.
  • Neuroprotective potential: Studies suggest that Pristanic Acid might have neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's disease . However, further investigation is necessary to understand its role and potential therapeutic applications in this context.

Pristanic acid, known scientifically as 2,6,10,14-tetramethylpentadecanoic acid, is a branched-chain fatty acid characterized by its unique structure featuring four methyl groups at the 2-, 6-, 10-, and 14-positions of a pentadecanoic acid backbone. This compound is naturally present in various biological systems and can be found in the lipids of organisms such as freshwater sponges, krill, earthworms, whales, and in human milk fat and bovine depot fat . Pristanic acid is typically present alongside phytanic acid, which is its precursor formed through the alpha-oxidation of phytol derived from dietary sources .

  • At physiological concentrations, pristanic acid acts as a natural ligand (binding molecule) for peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα is a key regulator of fat metabolism in the liver [].

  • However, when pristanic acid levels rise due to metabolic disorders, it can contribute to health problems. Inherited conditions like Zellweger syndrome impair the breakdown of both phytanic and pristanic acid, leading to their accumulation and associated neurological and systemic issues [, ].

  • Concerns arise when pristanic acid accumulates due to metabolic disorders. The specific health effects depend on the underlying condition but can involve neurological problems and developmental delays [, ].

In the body:

  • Beta-Oxidation: In the liver, pristanic acid is primarily metabolized through peroxisomal beta-oxidation to produce propionyl-CoA. This process involves multiple rounds of oxidation that convert pristanic acid into medium-chain fatty acids, which are further oxidized in mitochondria to yield carbon dioxide and water .
  • Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Pristanic acid acts as a natural ligand for PPARα, a transcription factor involved in lipid metabolism and energy homeostasis. This interaction occurs in a concentration-dependent manner and plays a role in regulating genes associated with fatty acid oxidation .

Pristanic acid exhibits several biological activities:

  • Ligand for PPARα: As mentioned, pristanic acid activates PPARα, influencing metabolic pathways related to lipid metabolism .
  • Role in Disorders: Accumulation of pristanic acid is associated with certain inherited metabolic disorders such as Zellweger syndrome and adult Refsum disease. These conditions arise from deficiencies in peroxisomal functions that impair the oxidation of branched-chain fatty acids .

Pristanic acid can be synthesized through both natural and synthetic pathways:

  • Natural Sources: In humans, pristanic acid is derived from dietary intake (particularly from ruminant fats) or produced via the alpha-oxidation of phytanic acid. Phytanic acid itself is obtained from the diet or synthesized from phytol .
  • Synthetic Methods: Laboratory synthesis of pristanic acid can involve complex organic reactions typically used to create branched-chain fatty acids. Specific methodologies may include alkylation reactions or the use of specialized catalysts to achieve the desired branched structure.

Pristanic acid has various applications:

  • Biomarker for Metabolic Disorders: Due to its association with specific metabolic disorders, pristanic acid levels can serve as biomarkers for diagnosing conditions like Zellweger syndrome and adult Refsum disease .
  • Research Tool: Its role as a ligand for PPARα makes pristanic acid valuable in research related to metabolic diseases and pharmacology, particularly in studies investigating lipid metabolism and energy regulation.

Pristanic acid shares structural similarities with several other branched-chain fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Phytanic Acid3,7,11,15-tetramethylhexadecanoic acidPrecursor to pristanic acid; cannot undergo beta-oxidation directly.
2-Methylhexanoic AcidA six-carbon chain with a methyl groupShorter chain length; different metabolic pathways.
3-Methylbutanoic AcidA four-carbon chain with a methyl groupShorter chain; primarily involved in different metabolic processes.
2-Ethylhexanoic AcidAn eight-carbon chain with an ethyl groupUsed as a solvent; different applications compared to pristanic acid.

Pristanic acid's unique structure with multiple methyl branches distinguishes it from these compounds, influencing its metabolic pathways and biological activities.

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Heavy Atom Count

21

Other CAS

1189-37-3

Wikipedia

Pristanic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-08-15

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